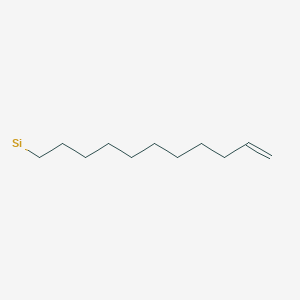

Silane, 10-undecen-1-yl-

CAS No.: 1314904-39-6

Cat. No.: VC8067204

Molecular Formula: C11H21Si

Molecular Weight: 181.37 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1314904-39-6 |

|---|---|

| Molecular Formula | C11H21Si |

| Molecular Weight | 181.37 g/mol |

| Standard InChI | InChI=1S/C11H21Si/c1-2-3-4-5-6-7-8-9-10-11-12/h2H,1,3-11H2 |

| Standard InChI Key | ZRUZDBUFWBGNIA-UHFFFAOYSA-N |

| SMILES | C=CCCCCCCCCC[Si] |

| Canonical SMILES | C=CCCCCCCCCC[Si] |

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

Silane, 10-undecen-1-yl- has the molecular formula C₁₁H₂₁Cl₃Si and a molecular weight of 287.729 g/mol. Its structure consists of an 11-carbon alkyl chain with a terminal double bond (undecenyl group) and a trichlorosilane (-SiCl₃) moiety at the opposite end. This configuration enables dual functionality: the silane group reacts with hydroxylated surfaces (e.g., glass, metals), while the alkene permits further chemical modifications via thiol-ene click chemistry or polymerization .

Table 1: Key Physical Properties

| Property | Value | Source |

|---|---|---|

| Density | 1.0 ± 0.1 g/cm³ | |

| Boiling Point | 285.6 ± 9.0 °C (760 mmHg) | |

| Flash Point | 139.1 ± 13.4 °C | |

| Vapor Pressure | 0.0 ± 0.6 mmHg (25°C) | |

| Refractive Index | 1.465 |

Spectroscopic Data

-

Infrared (IR) Spectroscopy: Peaks at ~1639 cm⁻¹ (C=C stretch) and ~3370 cm⁻¹ (Si-Cl vibrations) confirm the presence of the alkene and trichlorosilane groups .

-

NMR Spectroscopy: ¹H NMR signals at δ 4.87–4.99 ppm (alkene protons) and δ 3.59 ppm (methylene adjacent to Si) align with the undecenyl chain .

Synthesis and Manufacturing

Precursor Preparation

The synthesis typically begins with 10-undecen-1-ol (CAS 112-43-6), a primary alcohol derived from the reduction of 10-undecenoic acid using lithium aluminium hydride (LiAlH₄) in tetrahydrofuran (THF) .

Reaction Scheme:

Silane Functionalization

The alcohol is subsequently chlorinated using thionyl chloride (SOCl₂) or similar agents to form 10-undecenyl trichlorosilane. This step introduces the reactive SiCl₃ group, enabling surface attachment .

Critical Parameters:

-

Temperature: 0–40°C to prevent side reactions.

-

Solvent: Anhydrous conditions (e.g., THF) to avoid hydrolysis .

Applications in Surface Functionalization

Glass Slide Stabilization

In a landmark study, dipodal silanes (including derivatives of 10-undecenyl trichlorosilane) demonstrated superior hydrolytic stability compared to monopodal analogs. After 24 hours at 42°C, dipodal-functionalized surfaces retained 95% DNA probe density, whereas monopodal surfaces retained only 17% .

Table 2: Performance Comparison of Silane-Functionalized Surfaces

| Substrate | DNA Surface Density (pmol/cm²) | Signal Retention (24 h) |

|---|---|---|

| Monopodal Monohydroxyl | 2.0 ± 0.8 | 17% |

| Dipodal Dihydroxyl | 4.2 ± 1.7 | 69% |

| Dipodal Monohydroxyl | 4.9 ± 0.6 | 95% |

| Source: |

Polymer Brush Fabrication

The terminal alkene enables thiol-ene reactions to graft polymer brushes (e.g., poly(ethylene glycol)) onto silicon or glass substrates. These brushes reduce bacterial adhesion by >90%, making them ideal for antimicrobial coatings .

Recent Advances and Future Directions

Enhanced Stability in Humid Environments

Modifying the undecenyl chain with hydrophilic groups (e.g., ethylene glycol) improves resistance to hydrolysis, enabling use in implantable biosensors .

Catalytic Applications

The alkene group facilitates coordination with transition metals (e.g., Pt, Pd), creating heterogeneous catalysts for hydrogenation and cross-coupling reactions .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume